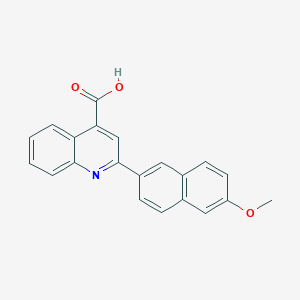
2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 327105-96-4 . It has a molecular weight of 329.36 and its IUPAC name is 2-(6-methoxy-2-naphthyl)-4-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acids, which includes “this compound”, has been achieved through various methods . One of the common methods is the Pfitzinger reaction .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C21H15NO3/c1-25-16-9-8-13-10-15 (7-6-14 (13)11-16)20-12-18 (21 (23)24)17-4-2-3-5-19 (17)22-20/h2-12H,1H3, (H,23,24) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 258-259°C .Aplicaciones Científicas De Investigación
Synthesis and Properties
Synthesis and Photophysical Properties : The synthesis of compounds involving 2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid has been explored, yielding compounds with notable photoacid and photobase properties. For instance, the synthesis of bifunctional compounds based on 2-styrylquinoline and 6-hydroxynaphthalene-2-carboxylic acid was studied, resulting in compounds with unique photophysical characteristics (Gavrishova et al., 2015).
Electrochemical Behavior : The redox behavior of related quinoxaline carboxylic acid derivatives was studied using modern electrochemical techniques. This research is crucial for understanding the electrochemical properties of these compounds in various pH conditions (Shah et al., 2014).
Fluorescence and Labeling Applications
- Fluorophore Development : 6-Methoxy-4-quinolone, a derivative related to the compound , has been developed as a novel fluorophore. It exhibits strong fluorescence in a wide range of pH, which is beneficial for biomedical analysis. This demonstrates the potential of such compounds in fluorescent labeling and detection (Hirano et al., 2004).
Antimicrobial and Medical Research
Antimicrobial Activity : Quinoline derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties. These studies have shown that some derivatives exhibit significant activity against various microorganisms (Kumar & Kumar, 2021).
Antimalarial Activity : Research on benzoquinoline-4-methanols, structurally related to the compound , demonstrated significant antimalarial activity. This highlights the potential for derivatives of this compound in antimalarial drug development (Rice, 1976).
Propiedades
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-16-9-8-13-10-15(7-6-14(13)11-16)20-12-18(21(23)24)17-4-2-3-5-19(17)22-20/h2-12H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGMULHCVISZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1H-benzo[d]imidazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2647470.png)
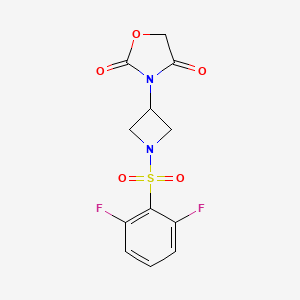
![2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2647475.png)
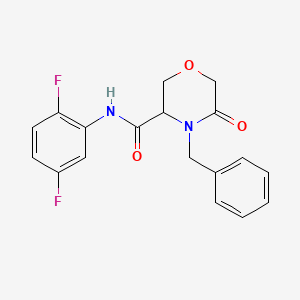
![(Z)-methyl 2-((1H-indole-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2647478.png)

![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2647480.png)

![N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2647484.png)
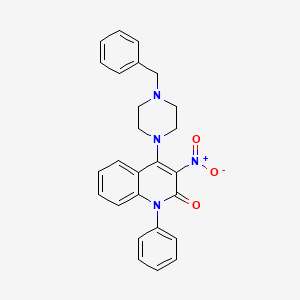
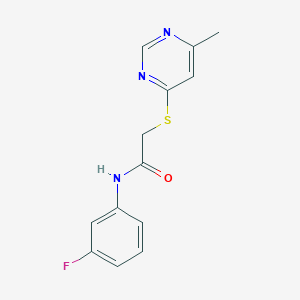
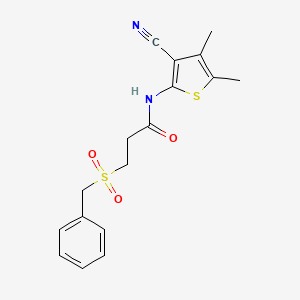
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide](/img/structure/B2647492.png)